4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide
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Overview
Description
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a chromenone core, and a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for dna replication .
Mode of Action
It is known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
Based on the general action of sulfonamides, it can be inferred that this compound may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of dna replication .
Result of Action
Based on the general action of sulfonamides, it can be inferred that this compound may lead to inhibition of dna replication in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzenesulfonamides, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . For instance, some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in the body .
Cellular Effects
Other benzenesulfonamides have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions .
Formation of Chromenone Core: This step involves the cyclization of appropriate precursors under acidic conditions to form the chromenone structure.
Introduction of Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the chromenone core.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is unique due to its combination of a chromenone core with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO5S/c1-28-17-7-2-14(3-8-17)22-13-20(25)19-12-16(6-11-21(19)29-22)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUQDVRWNPQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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